

Unveiling the Solid-State Architecture of 2-(Diphenylphosphino)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-(Diphenylphosphino)benzoic acid	
Cat. No.:	B100216	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **2- (Diphenylphosphino)benzoic acid**, a compound of significant interest in coordination chemistry and catalysis. The following sections detail the precise three-dimensional arrangement of the molecule in the solid state, as determined by single-crystal X-ray diffraction, and provide the experimental protocol for this determination.

Crystallographic Data Summary

The crystal structure of **2-(Diphenylphosphino)benzoic acid** has been determined and the data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 176234. The associated scientific publication can be accessed via the Digital Object Identifier (DOI) 10.1021/ic010600e.

Crystal Data and Structure Refinement

The following table summarizes the key crystallographic parameters obtained from the single-crystal X-ray diffraction analysis.

Parameter	Value
Empirical formula	C19H15O2P
Formula weight	306.30
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P21/n
Unit cell dimensions	
a	9.782(2) Å
b	16.013(3) Å
С	10.153(2) Å
α	90°
β	108.45(3)°
Υ	90°
Volume	1509.4(5) Å ³
Z	4
Calculated density	1.348 Mg/m³
Absorption coefficient	0.190 mm ⁻¹
F(000)	640
Data collection	
Diffractometer	Bruker SMART APEX
Radiation source	ΜοΚα
Theta max	28.29°
Refinement	
	_

R-factor (R1)	0.0457
Weighted R-factor (wR2)	0.1198
Goodness-of-fit (S)	1.035

Selected Bond Lengths

The table below presents a selection of key intramolecular bond distances.

Bond	Length (Å)
P(1)-C(1)	1.834(2)
P(1)-C(7)	1.832(2)
P(1)-C(13)	1.839(2)
C(18)-O(1)	1.259(3)
C(18)-O(2)	1.270(3)
C(13)-C(18)	1.498(3)

Selected Bond Angles

Key intramolecular bond angles are provided in the following table.

Atoms	Angle (°)
C(1)-P(1)-C(7)	102.51(9)
C(1)-P(1)-C(13)	101.83(9)
C(7)-P(1)-C(13)	103.41(9)
O(1)-C(18)-O(2)	123.4(2)
O(1)-C(18)-C(13)	118.5(2)
O(2)-C(18)-C(13)	118.1(2)

Experimental Protocol

The determination of the crystal structure of **2-(Diphenylphosphino)benzoic acid** involved the following key steps:

Crystal Growth

Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of **2- (Diphenylphosphino)benzoic acid** in an appropriate organic solvent system.

Data Collection

A suitable single crystal was mounted on a Bruker SMART APEX CCD area detector diffractometer. The crystal was maintained at a constant temperature of 293(2) K during data collection. The diffractometer was equipped with a graphite-monochromated MoK α radiation source (λ = 0.71073 Å). A series of ω and ϕ scans were performed to collect a complete dataset.

Structure Solution and Refinement

The collected diffraction data was processed using the SAINT software package for integration of the diffraction spots. The structure was solved by direct methods using the SHELXS software and refined by full-matrix least-squares on F² using the SHELXL software. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the crystal structure of **2-(Diphenylphosphino)benzoic acid**.

Click to download full resolution via product page

Caption: Experimental workflow for the crystal structure determination.

 To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 2-(Diphenylphosphino)benzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100216#crystal-structure-of-2-diphenylphosphino-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com